Cas no 1240580-37-3 (1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine)

1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine is a specialized pyrazole derivative featuring a sterically hindered 2,2-dimethylpropyl substituent at the 1-position and a methyl group at the 5-position. This structural configuration enhances its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The amine functionality at the 3-position allows for further derivatization, enabling the introduction of diverse functional groups. Its well-defined molecular architecture ensures consistent performance in coupling reactions and heterocyclic scaffold construction. The compound's purity and structural precision make it suitable for research applications requiring high selectivity and reproducibility.
1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine structure
1240580-37-3 structure
Product Name:1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine
CAS No:1240580-37-3
MF:C9H17N3
MW:167.251381635666
CID:5703266
PubChem ID:21060411
Update Time:2025-06-26

1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine
    • EN300-1112855
    • 1240580-37-3
    • 1H-Pyrazol-3-amine, 1-(2,2-dimethylpropyl)-5-methyl-
    • Inchi: 1S/C9H17N3/c1-7-5-8(10)11-12(7)6-9(2,3)4/h5H,6H2,1-4H3,(H2,10,11)
    • InChI Key: GIVUXXTZZXBWDK-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(N)=N1)CC(C)(C)C

Computed Properties

  • Exact Mass: 167.142247555g/mol
  • Monoisotopic Mass: 167.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 43.8Ų

Experimental Properties

  • Density: 1.02±0.1 g/cm3(Predicted)
  • Boiling Point: 278.1±20.0 °C(Predicted)
  • pka: 4.21±0.15(Predicted)

1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine Pricemore >>

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Additional information on 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine

Introduction to 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 1240580-37-3)

1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine, identified by the chemical compound code CAS No. 1240580-37-3, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the pyrazole class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of bulky alkyl groups such as 2,2-dimethylpropyl and the substitution pattern at the 5-methyl position contribute to its unique chemical properties, making it a subject of interest for synthetic chemists and medicinal biologists.

The pyrazole core is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions. This structural motif is widely recognized for its role in drug design due to its ability to interact with biological targets such as enzymes and receptors. The amine functional group at the 3-position (pyrazol-3-amine) further enhances the compound's potential for further derivatization, allowing for the creation of novel analogs with tailored pharmacological profiles.

In recent years, there has been a surge in research focused on developing new scaffolds for therapeutic agents. Pyrazole derivatives have been extensively studied due to their versatility and efficacy in modulating various biological pathways. For instance, compounds with similar structures have shown promise in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The specific configuration of 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine may confer advantages such as improved solubility, bioavailability, or selectivity compared to simpler pyrazole derivatives.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and ketones or aldehydes, followed by functional group modifications to introduce the desired substituents. Advanced techniques such as catalytic hydrogenation or metal-catalyzed cross-coupling reactions may be employed to optimize the synthetic pathway.

One of the most compelling aspects of studying 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine is its potential as a pharmacological tool. Researchers are exploring its interactions with various biological targets to uncover new mechanisms of action. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways. For example, modifications to the pyrazole ring can alter binding affinities and selectivity, which are critical factors in drug development.

The chemical properties of this molecule, including its stability under different conditions and reactivity with other compounds, are also areas of active investigation. Understanding these properties is essential for formulating effective drug candidates that can withstand storage and administration processes without degradation. Furthermore, computational modeling techniques such as molecular docking and quantum mechanics simulations are being used to predict how this compound might interact with biological systems.

Another exciting frontier in the study of 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine is its role in drug discovery pipelines. Pharmaceutical companies are increasingly leveraging high-throughput screening methods to identify promising candidates for further development. This compound's unique structure makes it an attractive candidate for inclusion in such screens, where it could be tested against large libraries of biological targets to identify potential therapeutic applications.

The biological activity of pyrazole derivatives is often influenced by subtle changes in their chemical structure. For instance, variations in substitution patterns can lead to significant differences in potency and selectivity. Researchers are meticulously analyzing how different functional groups affect the overall pharmacokinetic profile of compounds like 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine, aiming to optimize their therapeutic potential.

Recent advancements in analytical chemistry have enabled more precise characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide detailed insights into its molecular structure and conformational dynamics. These data are crucial for understanding how the compound behaves in vitro and how it might be processed within living systems.

The future directions for research on 1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine are promising and multifaceted. Scientists are exploring ways to enhance its bioactivity through structural modifications while ensuring safety and efficacy. Additionally, there is growing interest in developing green chemistry approaches for synthesizing complex molecules like this one, which would minimize environmental impact without compromising quality.

In conclusion,1-(2,2-Dimethylpropyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 1240580-37-3) represents a fascinating subject of study with significant implications for pharmaceutical science. Its unique structural features offer opportunities for designing novel therapeutic agents with improved properties over existing drugs. As research continues to uncover new insights into its biology and chemistry,this compound holds great promise as a building block for future treatments across various medical disciplines.

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